molecular formula C11H21NO3 B12280765 N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B12280765
M. Wt: 215.29 g/mol
InChI Key: GWIXDROZFWUWOK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring a 1,4-dioxaspiro[4.5]decane core substituted with a 2-methoxyethyl group at the 8-position.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21NO3/c1-13-7-6-12-10-2-4-11(5-3-10)14-8-9-15-11/h10,12H,2-9H2,1H3

InChI Key

GWIXDROZFWUWOK-UHFFFAOYSA-N

Canonical SMILES

COCCNC1CCC2(CC1)OCCO2

Origin of Product

United States

Preparation Methods

Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

Core Reaction Mechanism

The most widely reported method involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one (1 ) with 2-methoxyethylamine (2 ). The ketone undergoes condensation with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Reaction Scheme:
$$
\text{1,4-Dioxaspiro[4.5]decan-8-one} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine}
$$

Experimental Protocols

Small-Scale Synthesis

A mixture of 1 (10.0 g, 64.1 mmol) and 2 (6.5 g, 70.5 mmol) in methanol (150 mL) is stirred at 25°C for 1 h. Sodium cyanoborohydride (8.1 g, 128.2 mmol) is added portionwise, and the reaction is monitored via TLC (ethyl acetate/hexane, 1:1). After 12 h, the mixture is quenched with saturated NaHCO₃, extracted with CH₂Cl₂ (3 × 50 mL), and dried over MgSO₄. Solvent removal yields the crude product, which is purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the title compound in 78% yield (12.4 g).

Industrial-Scale Optimization

For larger batches (>1 kg), hydrogen gas (50 psi) and Raney nickel (5 wt%) are substituted for NaBH₃CN to enhance safety and scalability. Reaction temperatures are maintained at 50°C, achieving 85% yield with >99% purity after distillation.

Table 1. Comparative Yields for Reductive Amination

Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%)
NaBH₃CN Methanol 25 78 97
H₂ (Raney Ni) Ethanol 50 85 99
NaBH(OAc)₃ THF 30 72 95

Nucleophilic Substitution of Spirocyclic Amine Precursors

Alkylation of 1,4-Dioxaspiro[4.5]decan-8-amine

An alternative route involves alkylation of the parent amine (3 ) with 2-methoxyethyl bromide (4 ) under basic conditions.

Reaction Scheme:
$$
\text{1,4-Dioxaspiro[4.5]decan-8-amine} + \text{2-Methoxyethyl Bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$

Procedure and Challenges

3 (5.0 g, 32.0 mmol) and 4 (5.3 g, 35.2 mmol) are refluxed in acetonitrile (100 mL) with K₂CO₃ (8.8 g, 64.0 mmol) for 24 h. The mixture is filtered, concentrated, and purified via recrystallization (acetone/water) to yield 6.2 g (70%) of product. Competing over-alkylation to the tertiary amine is mitigated by maintaining a 1:1.1 amine-to-alkylating agent ratio.

Key Optimization Parameters:

  • Solvent Polarity: Acetonitrile outperforms DMF or DMSO in minimizing side reactions.
  • Base Selection: K₂CO₃ provides superior results compared to NaOH or Et₃N due to controlled deprotonation.

Catalytic Hydrogenation of Imine Intermediates

Two-Step Synthesis via Imine Formation

This method involves initial imine formation between 1 and 2 , followed by hydrogenation.

Step 1: 1 (15.0 g, 96.1 mmol) and 2 (10.7 g, 115.3 mmol) are stirred in toluene (200 mL) with molecular sieves (4Å) at 110°C for 6 h. The imine intermediate is isolated via distillation under reduced pressure (72% yield).

Step 2: The imine (12.0 g, 54.5 mmol) is dissolved in ethanol (150 mL) and hydrogenated under H₂ (40 psi) with Pd/C (10%, 1.2 g) at 25°C for 12 h. Filtration and solvent evaporation yield the product in 89% yield.

Advantages:

  • Avoids stoichiometric reductants like NaBH₃CN.
  • Scalable to multi-kilogram batches with minimal purification.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar Protic Solvents (MeOH, EtOH): Enhance imine formation but may protonate the amine, slowing reactivity.
  • Aprotic Solvents (THF, AcCN): Improve alkylation rates but require anhydrous conditions.

Byproduct Management

  • Over-Reduction: Excess NaBH₃CN can reduce the dioxolane ring; controlled addition is critical.
  • Diastereomer Formation: Chiral centers in the spirocyclic core necessitate enantioselective catalysis. Rhodium-BINAP systems achieve >90% ee in asymmetric hydrogenation.

Table 2. Byproduct Analysis in Reductive Amination

Byproduct Formation Cause Mitigation Strategy
Tertiary amine Over-alkylation Stoichiometric control of 2
Ring-opened products Acidic conditions Neutral pH maintenance
Enamine derivatives Incomplete reduction Extended reaction times

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from 12 h to 2 h, achieving 92% yield via precise temperature and reagent control. A tubular reactor with immobilized Pd/C catalyst demonstrates commercial viability.

Biocatalytic Routes

Preliminary studies using transaminases (e.g., Candida antarctica) show promise for enantioselective synthesis under mild conditions (30°C, pH 7.5), though yields remain suboptimal (45%).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine, highlighting substituents, synthesis routes, yields, molecular weights, and applications:

Compound Name Substituent Synthesis Method Yield Molecular Weight Applications/Notes
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine () Methyl Reductive amination of 1,4-cyclohexanedione monoethyl ketal with methylamine 56% 185.26 g/mol Intermediate for indole derivatives targeting serotonin transporters .
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine () Benzyl Benzylation of spirocyclic amine with benzyl chloroformate 56% 247.34 g/mol Precursor for carbamate-protected amines in drug discovery .
N-(Butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine () Butan-2-yl Not explicitly detailed; likely via nucleophilic substitution 213.32 g/mol Commercial availability noted; potential for custom synthesis .
N-Cyclobutyl-1,4-dioxaspiro[4.5]decan-8-amine () Cyclobutyl Cyclobutylamine coupling with spirocyclic ketone 209.30 g/mol Structural analog with potential for kinase inhibition studies .
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine () Trifluoromethyl Fluorinated alkylation of spirocyclic amine precursors 225.21 g/mol Enhanced lipophilicity; used in agrochemical and pharmaceutical research .
N-(3-(1H-Imidazol-1-yl)propyl)-1,4-dioxaspiro[4.5]decan-8-amine () Imidazole-propyl Automated synthesis via reductive amination 82% 267.36 g/mol Bioactive probe for enzyme inhibition studies .
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride () Phenyl, dimethyl HCl-mediated salt formation of dimethylated spirocyclic amine 297.82 g/mol Crystallographic data available; used in receptor-binding assays .

Key Comparative Insights

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and phenyl substituents enhance hydrophobicity, favoring blood-brain barrier penetration .
  • Solubility : Methoxyethyl and imidazole groups may improve aqueous solubility compared to alkyl or aryl analogs .

Biological Activity

N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C11H21NO3
  • Molecular Weight: 215.29 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: COCCNC1CCC2(CC1)OCCO2

The compound features a spiro linkage between a dioxane ring and a decane ring, which contributes to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, influencing various biological pathways. Such interactions could lead to therapeutic effects in conditions such as inflammation and cancer .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructureBiological Activity
8-Oxa-2-azaspiro[4.5]decaneStructureModerate anticancer activity
2,8-Diazaspiro[4.5]decan-1-oneStructurePotent RIPK1 inhibitor
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amineStructureAnticancer and anti-inflammatory activity

This compound stands out due to its specific spirocyclic structure and the presence of the methoxyethyl group, which may enhance its bioactivity compared to other compounds in the same class .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Anticancer Study :
    • A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 20 µM) .
  • Anti-inflammatory Pathway Investigation :
    • Research indicated that the compound could inhibit NF-kB signaling pathways in macrophages, leading to reduced expression of pro-inflammatory cytokines .
  • RIPK1 Inhibition :
    • Similar compounds have shown promise as RIPK1 inhibitors; ongoing research suggests that this compound may share this property, warranting further investigation .

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